2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

Overview

Description

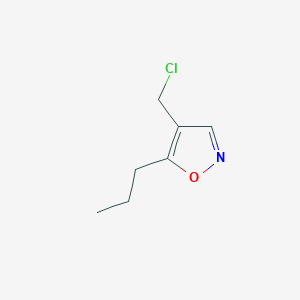

2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO3S . It has a molecular weight of 245.69 . The compound is typically stored at -10°C and is available in powder form .

Molecular Structure Analysis

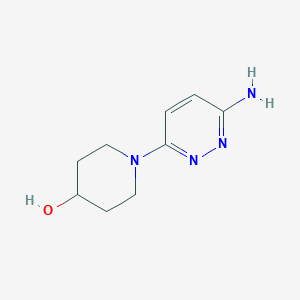

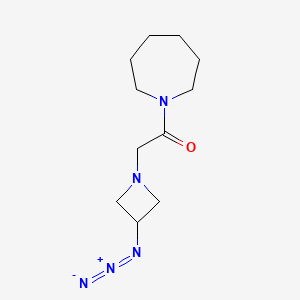

The InChI code for this compound is 1S/C9H8ClNO3S/c1-2-9-11-7-5-6 (15 (10,12)13)3-4-8 (7)14-9/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder that is stored at -10°C .Scientific Research Applications

Solid-Phase Synthesis of 3,5-Disubstituted 1,3-Oxazolidin-2-ones

Polymer-supported sulfonyl chloride is utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, showcasing a methodology that employs polymer-bound analogs of sulfonyl chlorides for the preparation of heterocyclic compounds. This approach is significant for generating compounds with antibacterial properties and has implications for drug development (Holte, Thijs, & Zwanenburg, 1998).

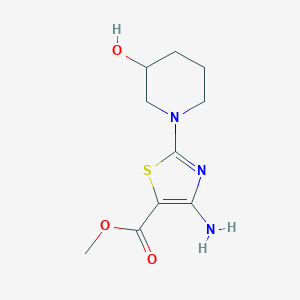

Synthesis of Thiofibrates with Benzoxazole Moiety

The synthesis of novel thiofibrates featuring a 1,3-benzoxazole moiety has been described, where 2-mercapto benzoxazoles and 7-amino-5-chloro-1,3-benzoxazole-2-thiol react with ethyl 2-bromo isobutyrates. These compounds were characterized to confirm their structures, contributing to the chemistry of benzoxazoles and their derivatives with potential applications in pharmaceuticals (NiranjanM & ChaluvarajuK, 2018).

Palladium-Catalyzed C-Arylation

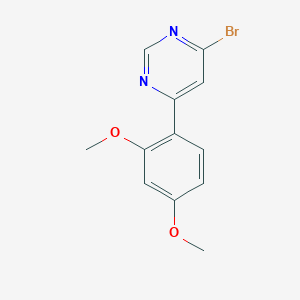

A method involving palladium-catalyzed direct desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides has been developed, providing a practical alternative for synthesizing 2-aryl benzoxazoles. This process tolerates a variety of functional groups, offering moderate to good yields and expanding the toolkit for constructing benzoxazole derivatives (Zhang et al., 2011).

Molecular Docking and Biological Evaluation

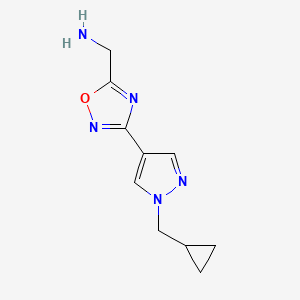

A series of novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole compounds were synthesized and characterized, showing antimicrobial, antioxidant, and antitubercular activities. Molecular docking studies indicated these compounds' potential as antimicrobial and antitubercular agents, highlighting the benzoxazole moiety's significance in medicinal chemistry (Fathima et al., 2021).

Efficient Synthesis Using Catalytic Activity

The catalytic activity of poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) facilitated the efficient synthesis of various benzoxazole derivatives. This method is noted for its economical and reusable catalyst, satisfactory yield, and simplicity, indicating the utility of sulfonic acid derivatives in facilitating organic transformations (Chikhale et al., 2017).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Mode of Action

Benzoxazole derivatives are known to exhibit a high possibility of broad substrate scope and functionalization , suggesting that they may interact with their targets in a variety of ways.

Biochemical Pathways

Benzoxazole derivatives are known to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Result of Action

Compounds of similar structure have displayed antifungal activity, similar to the standard drug voriconazole against aspergillus niger .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride . For instance, the compound is stored at a temperature of -10 degrees Celsius .

properties

IUPAC Name |

2-ethyl-1,3-benzoxazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3S/c1-2-9-11-7-5-6(15(10,12)13)3-4-8(7)14-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWUMIFXOVBJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1488426.png)

![3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1488437.png)

![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488439.png)

![6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1488440.png)

![(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1488443.png)

![(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1488444.png)